2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride
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Overview
Description
2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of the pyrazole ring and the chloroacetamide group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloroacetamide group: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as primary or secondary amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives with different functional groups.
Reduction products: Reduced forms of the compound with altered functional groups.
Hydrolysis products: Carboxylic acids and other hydrolyzed derivatives.
Scientific Research Applications
2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacologically active compound with anti-inflammatory, analgesic, and antimicrobial properties.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its biological activity.
Biological research: It is used in studies to understand its mechanism of action and interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride involves its interaction with specific molecular targets in the body. The pyrazole ring and chloroacetamide group may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
- N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
- 2-chloro-N-[1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
Uniqueness
2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride is unique due to the presence of both the chloroacetamide group and the pyrazole ring, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
2200209-16-9 |
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Molecular Formula |
C13H15Cl2N3O |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
2-chloro-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O.ClH/c1-9-3-5-11(6-4-9)17-12(7-10(2)16-17)15-13(18)8-14;/h3-7H,8H2,1-2H3,(H,15,18);1H |
InChI Key |
XYBBBPKASHZNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl.Cl |
Purity |
98 |
Origin of Product |
United States |
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